molecular formula C15H19NO5 B5804853 dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate CAS No. 5233-06-7

dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate

Cat. No.: B5804853
CAS No.: 5233-06-7
M. Wt: 293.31 g/mol
InChI Key: KNTVJKSASMRNDW-UHFFFAOYSA-N
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Description

Dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate is an organic compound with a complex structure, often used as an intermediate in various chemical syntheses. It is known for its applications in the pharmaceutical, agrochemical, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • Dimethyl 5-nitroisophthalate
  • Dimethyl 5-hydroxyisophthalate

Uniqueness

Dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

dimethyl 5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)14(19)16-11-7-9(12(17)20-4)6-10(8-11)13(18)21-5/h6-8H,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTVJKSASMRNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966710
Record name N-[3,5-Bis(methoxycarbonyl)phenyl]-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5233-06-7
Record name N-[3,5-Bis(methoxycarbonyl)phenyl]-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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